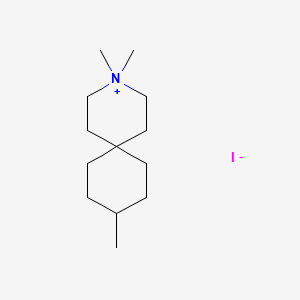
3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,9-Trimethyl-3-azoniaspiro(55)undecane iodide is a chemical compound with the molecular formula C₁₃H₂₆IN It is a member of the spiro compound family, characterized by a unique spiro structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide typically involves the reaction of 3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane with iodine. The reaction is carried out under controlled conditions to ensure the formation of the iodide salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other spiro compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro(5.5)undecane: A similar spiro compound with different substituents.
3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane: The parent compound without the iodide ion.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spiro structures but different heteroatoms.
Uniqueness
3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide is unique due to its specific spiro structure and the presence of the iodide ion. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
775-73-5 |
|---|---|
Molecular Formula |
C13H26IN |
Molecular Weight |
323.26 g/mol |
IUPAC Name |
3,3,9-trimethyl-3-azoniaspiro[5.5]undecane;iodide |
InChI |
InChI=1S/C13H26N.HI/c1-12-4-6-13(7-5-12)8-10-14(2,3)11-9-13;/h12H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BPAIPOQNBYDSGI-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCC2(CC1)CC[N+](CC2)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


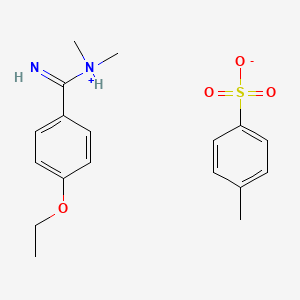
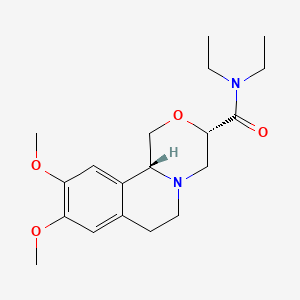
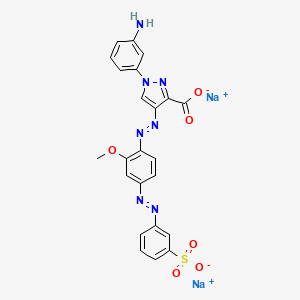
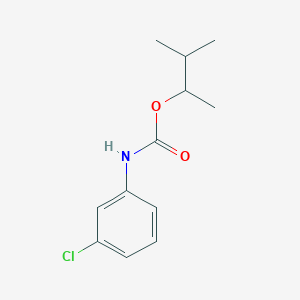


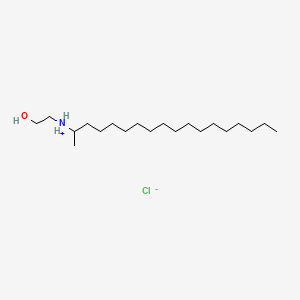

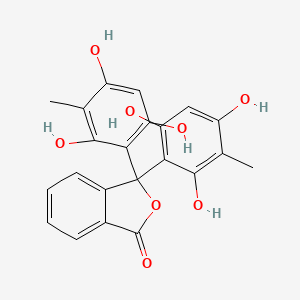



![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)

